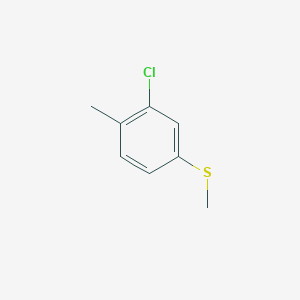

(3-Chloro-4-methylphenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHADXSMKJDNHKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Methylphenyl Methyl Sulfane

Oxidative Transformations of the Sulfane Group

The sulfur atom in (3-Chloro-4-methylphenyl)(methyl)sulfane, being in its lowest oxidation state (-2), is susceptible to oxidation. This transformation allows for the synthesis of the corresponding sulfoxide (B87167) and sulfone, which are valuable intermediates in organic synthesis. The reactivity of the sulfane group can be precisely controlled by the choice of oxidant and reaction conditions to selectively yield the desired oxidation product.

The selective oxidation of aryl sulfides to either sulfoxides or sulfones is a fundamental transformation. For this compound, this can be achieved using a variety of well-established oxidizing agents.

To Sulfoxides: The partial oxidation to (3-Chloro-4-methylphenyl)(methyl)sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. Common reagents for this selective transformation include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst such as scandium(III) triflate or tantalum carbide to achieve high yields of the sulfoxide.

Sodium Periodate (NaIO₄): A reliable reagent for converting sulfides to sulfoxides without significant sulfone formation.

m-Chloroperbenzoic Acid (m-CPBA): Using one equivalent of m-CPBA at low temperatures typically results in the formation of the sulfoxide.

To Sulfones: The complete oxidation of the sulfane to (3-Chloro-4-methylphenyl)(methyl)sulfone requires stronger oxidizing agents or more forcing conditions. Reagents for this conversion include:

Potassium Permanganate (KMnO₄): A powerful oxidant that readily converts sulfides to sulfones.

Hydrogen Peroxide (H₂O₂): In the presence of catalysts like niobium carbide or under more vigorous conditions (e.g., higher temperature, excess H₂O₂), it can fully oxidize the sulfide (B99878) to the sulfone.

Oxone® (Potassium Peroxymonosulfate): A versatile and effective reagent for the oxidation of sulfides to sulfones.

The choice of oxidant and reaction parameters allows for the selective synthesis of either the sulfoxide or the sulfone, as summarized in the table below.

| Product | Reagent(s) | Typical Conditions | Selectivity |

| (3-Chloro-4-methylphenyl)(methyl)sulfoxide | 1 equiv. m-CPBA | CH₂Cl₂, 0 °C to RT | High for sulfoxide |

| (3-Chloro-4-methylphenyl)(methyl)sulfoxide | H₂O₂ / TaC catalyst | Room Temperature | High for sulfoxide |

| (3-Chloro-4-methylphenyl)(methyl)sulfone | >2 equiv. m-CPBA | CH₂Cl₂, Reflux | High for sulfone |

| (3-Chloro-4-methylphenyl)(methyl)sulfone | KMnO₄ | Acetone/Water, 0 °C to RT | High for sulfone |

| (3-Chloro-4-methylphenyl)(methyl)sulfone | H₂O₂ / NbC catalyst | Room Temperature | High for sulfone |

This table presents generalized conditions based on known sulfide oxidation reactions.

The mechanism of sulfide oxidation depends on the nature of the oxidant. For oxidants like hydrogen peroxide and peroxy acids (e.g., m-CPBA), the reaction is generally believed to proceed through a nucleophilic attack by the electron-rich sulfur atom on the electrophilic oxygen of the oxidant.

In the case of peroxy acids, the mechanism is a concerted process. The sulfur atom of the sulfane acts as a nucleophile, attacking the outer oxygen atom of the peroxy acid. This leads to a transition state where the O-O bond is cleaved, and a new S-O bond is formed simultaneously. The reaction is typically second-order, and kinetic studies on analogous aryl methyl sulfides support a concerted nucleophilic displacement mechanism.

For metal-catalyzed oxidations with H₂O₂, the mechanism involves the formation of a reactive metal-peroxo species. This species then acts as the active oxidant, transferring an oxygen atom to the sulfide. The selectivity for sulfoxide versus sulfone can often be tuned by the choice of metal catalyst.

In some cases, particularly with radical initiators, the oxidation can proceed via a radical chain mechanism. For instance, oxidation with dioxygen in the presence of isobutyraldehyde is thought to involve radical intermediates.

Aromatic Ring Functionalization Reactions

The aromatic ring of this compound possesses three substituents—a chloro group, a methyl group, and a methylthio group—each influencing the regioselectivity of substitution reactions.

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed by the existing substituents on the benzene (B151609) ring. The directing effects for this compound are as follows:

-SMe (methylthio): A moderately activating, ortho, para-directing group.

-CH₃ (methyl): A weakly activating, ortho, para-directing group.

-Cl (chloro): A deactivating, ortho, para-directing group.

The positions available for substitution are C-2, C-5, and C-6.

Position C-2: Ortho to the strongly directing -SMe group and meta to the -Cl and -CH₃ groups.

Position C-5: Ortho to the -CH₃ group, meta to the -SMe group, and para to the -Cl group.

Position C-6: Ortho to the -SMe group and meta to the -Cl group.

The directing influences of the activating -SMe and -CH₃ groups are reinforcing for substitution at positions ortho and para to them. The powerful ortho, para-directing ability of the methylthio group is expected to dominate, making positions C-2 and C-6 the most probable sites for electrophilic attack. Steric hindrance may slightly favor substitution at the C-2 position over the C-6 position, which is flanked by the chloro group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to yield primarily the 2-substituted product.

| Reaction | Predicted Major Product |

| Nitration (HNO₃/H₂SO₄) | 2-Nitro-1-(methylthio)-3-chloro-4-methylbenzene |

| Bromination (Br₂/FeBr₃) | 2-Bromo-1-(methylthio)-3-chloro-4-methylbenzene |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 1-(2-(Methylthio)-6-chloro-5-methylphenyl)ethan-1-one |

This table is based on the analysis of directing group effects.

Nucleophilic aromatic substitution (NAS) on aryl halides like this compound is generally challenging. The two primary mechanisms are the SNAr (addition-elimination) and the elimination-addition (benzyne) pathways.

SNAr Mechanism: This pathway requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer complex intermediate. Since this compound contains activating or weakly deactivating groups rather than strongly deactivating ones, the SNAr mechanism is highly unfavorable under typical NAS conditions.

Elimination-Addition (Benzyne) Mechanism: This mechanism can occur on unactivated aryl halides but requires extremely strong basic conditions (e.g., sodium amide, NaNH₂) and high temperatures. libretexts.orglibretexts.org The reaction would proceed via the formation of a highly reactive benzyne intermediate. Deprotonation could occur at either C-2 or C-5. Removal of the proton at C-2 would be followed by the elimination of the chloride ion to form 4-methyl-5-(methylthio)benzyne. Attack of a nucleophile (e.g., NH₂⁻) on this unsymmetrical benzyne could lead to two isomeric products. Given the electronic effects, the nucleophile would likely add preferentially at the C-2 position, away from the electron-donating methyl and methylthio groups. This pathway remains a plausible, albeit synthetically demanding, route for nucleophilic substitution. libretexts.orgmasterorganicchemistry.com

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring is a benzylic position and exhibits characteristic reactivity.

Benzylic Oxidation: The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making the methyl group susceptible to oxidation. masterorganicchemistry.com Treatment with strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid, will oxidize the methyl group to a carboxylic acid, yielding 2-chloro-4-(methylthio)benzoic acid. masterorganicchemistry.comresearchgate.net This transformation is robust but can be incompatible with other sensitive functional groups. Milder oxidants can sometimes be used to achieve partial oxidation to an aldehyde, though this can be difficult to control.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position under conditions that favor radical chain reactions. wikipedia.org Typically, N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is used for selective benzylic bromination. youtube.com This reaction would convert this compound into 1-(bromomethyl)-3-chloro-4-(methylthio)benzene. This benzylic halide is a versatile synthetic intermediate, readily undergoing nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product |

| Benzylic Oxidation | KMnO₄, heat | 2-Chloro-4-(methylthio)benzoic acid |

| Benzylic Bromination | NBS, AIBN, CCl₄ | 1-(Bromomethyl)-3-chloro-4-(methylthio)benzene |

Mechanistic Understanding of Key Reactions

The reactivity of this compound is primarily centered around the sulfur atom and the aromatic ring. The presence of a chlorine atom at the meta-position and a methyl group at the para-position to the methylthio group introduces a unique electronic environment that dictates the course of its chemical transformations. Key reactions of this compound include oxidation of the sulfur atom, potential nucleophilic aromatic substitution, and reactions involving the benzylic protons of the methyl group.

Oxidation of the Sulfide to Sulfoxide and Sulfone

The oxidation of aryl sulfides to their corresponding sulfoxides and subsequently to sulfones is a fundamental transformation. The mechanism of this reaction is heavily influenced by the nature of the oxidant and the electronic properties of the substituents on the aromatic ring.

The oxidation of sulfides like this compound typically proceeds through an electrophilic attack on the sulfur atom by the oxidizing agent. The sulfur atom, with its lone pairs of electrons, acts as a nucleophile. The rate of this reaction is sensitive to the electron density on the sulfur atom.

The electronic effects of the substituents on the aromatic ring of this compound play a crucial role. The methyl group at the 4-position is an electron-donating group (EDG) through hyperconjugation and a weak inductive effect, which increases the electron density on the aromatic ring and, to a lesser extent, on the sulfur atom. Conversely, the chlorine atom at the 3-position is an electron-withdrawing group (EWG) through its inductive effect, which decreases the electron density on the ring.

The combined effect of the 3-chloro and 4-methyl substituents can be estimated by the summation of their respective Hammett constants (σ_meta for chloro and σ_para for methyl).

| Substituent | Position | Hammett Constant (σ) |

|---|---|---|

| -Cl | meta | +0.37 |

| -CH₃ | para | -0.17 |

| Combined (Σσ) | +0.20 |

The positive combined Hammett constant suggests that this compound would be slightly deactivated towards electrophilic oxidation compared to unsubstituted thioanisole (B89551).

Mechanistic Pathway:

The generally accepted mechanism for the oxidation of aryl sulfides involves the formation of a sulfur-centered intermediate. For instance, with a peroxy acid (RCO₃H) as the oxidant, the reaction proceeds as follows:

Nucleophilic Attack: The sulfur atom of this compound attacks the electrophilic oxygen of the peroxy acid.

Transition State: A transition state is formed where the O-O bond of the peroxy acid is breaking, and a new S-O bond is forming.

Product Formation: The sulfoxide is formed along with a carboxylic acid.

Further oxidation of the sulfoxide to the sulfone proceeds through a similar mechanism, although it is generally slower due to the reduced nucleophilicity of the sulfur atom in the sulfoxide.

| Substituent (para) | Oxidant | Solvent | Yield of Sulfoxide (%) |

|---|---|---|---|

| -OCH₃ | H₂O₂ | Methanol (B129727) | 95 |

| -CH₃ | H₂O₂ | Methanol | 92 |

| -H | H₂O₂ | Methanol | 88 |

| -Cl | H₂O₂ | Methanol | 85 |

This interactive table demonstrates the trend of decreasing yield with more electron-withdrawing para-substituents, which is consistent with the proposed electrophilic attack mechanism. The data is representative of typical oxidation reactions of substituted thioanisoles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for aryl halides, particularly when the aromatic ring is activated by strong electron-withdrawing groups. In the case of this compound, the chlorine atom could potentially be displaced by a strong nucleophile.

However, for a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex. The presence of the electron-donating methyl group at the para position to the chloro group counteracts the electron-withdrawing effect of the chlorine itself, making the ring less susceptible to nucleophilic attack compared to rings with stronger EWGs like nitro groups.

Mechanistic Considerations:

The SNAr mechanism typically proceeds in two steps:

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, especially those at the ortho and para positions to the leaving group, are essential for delocalizing the negative charge of the intermediate. In this compound, the 4-methyl group is electron-donating, which would destabilize the negative charge of the Meisenheimer complex if the nucleophile were to attack the carbon bearing the chlorine. Therefore, SNAr reactions on this substrate are expected to be challenging and would likely require harsh reaction conditions and very strong nucleophiles.

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where the addition of the nucleophile and the departure of the leaving group occur in a single step, bypassing the formation of a distinct Meisenheimer intermediate. The exact mechanism can be influenced by the nature of the substrate, nucleophile, leaving group, and solvent.

Reactions at the Benzylic Position

The methyl group attached to the aromatic ring offers another site for reactivity. The protons on this methyl group are benzylic and can be abstracted by a strong base to form a benzylic carbanion.

Mechanistic Insights:

The acidity of the benzylic protons is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can stabilize the resulting carbanion through inductive and resonance effects, thereby increasing the acidity of the benzylic protons. In this compound, the 3-chloro group exerts an electron-withdrawing inductive effect, which would slightly increase the acidity of the benzylic protons compared to toluene.

The formation of the benzylic carbanion opens up possibilities for various subsequent reactions, such as alkylation or reaction with other electrophiles.

Reaction Pathway:

Deprotonation: A strong base, such as an organolithium reagent (e.g., n-butyllithium), abstracts a proton from the methyl group to form a benzylic carbanion.

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and can react with a variety of electrophiles, such as alkyl halides, to form a new carbon-carbon bond.

| Compound | Estimated pKa |

|---|---|

| Toluene | ~43 |

| 4-Chlorotoluene | ~42 |

| 3-Chlorotoluene | ~41 |

| This compound | ~41-42 |

This interactive table provides estimated pKa values to illustrate the influence of substituents on the acidity of benzylic protons. The presence of the chloro group is expected to slightly lower the pKa, making the protons more acidic.

Synthesis and Structural Analysis of Derivatives and Analogues of 3 Chloro 4 Methylphenyl Methyl Sulfane

Derivatives Incorporating the (3-Chloro-4-methylphenyl) Substructure

The (3-Chloro-4-methylphenyl) moiety serves as a foundational building block for a variety of more complex molecules. Synthetic strategies often begin with a precursor like 3-chloro-4-methylaniline (B146341) to introduce this substructure, which is then elaborated to include various functional groups and heterocyclic systems.

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The 1,2,5-thiadiazole and 1,3,4-thiadiazole isomers are of significant interest in medicinal chemistry due to their stable aromatic nature and ability to interact with biological targets. nih.gov

One example of a derivative incorporating the target substructure is 3-chloro-4-methyl-1,2,5-thiadiazole. A patented method for its synthesis involves the reaction of m-amino-m-methyl acetonitrile bisulfate with sulfur monochloride in a solvent such as dimethylformamide at a controlled temperature of 0-10° C. google.com The reaction mixture is stirred for several hours and then processed through steam distillation to isolate the final product. google.com The resulting 3-chloro-4-methyl-1,2,5-thiadiazole can serve as an important intermediate for further chemical modifications. google.com

General synthetic routes to 1,3,4-thiadiazoles often start from precursors like thiosemicarbazides or by the transformation of 1,3,4-oxadiazoles. sbq.org.br The introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core is a common strategy to enhance biological activity, with the specific substituents on the aromatic ring playing a crucial role. nih.gov

Carbamates are organic compounds derived from carbamic acid. The synthesis of carbamate derivatives containing the (3-chloro-4-methylphenyl) substructure is a key area of investigation. A well-documented synthesis is that of ethyl (3-chloro-4-methylphenyl)carbamate.

This synthesis starts from 3-chloro-4-methylaniline. The reaction involves dissolving the aniline (B41778) in a solvent like chloroform, adding pyridine, and then slowly adding ethyl chloroformate while maintaining the temperature between 25-30° C with external cooling. prepchem.com After the addition is complete, the mixture is stirred at ambient temperature for an extended period, typically 16 hours. prepchem.com The product is then isolated through a series of washes and recrystallized from hexane. prepchem.com This procedure yields ethyl (3-chloro-4-methylphenyl)carbamate as a waxy solid. prepchem.com

A key intermediate in the synthesis of related compounds is 3-Chloro-4-methylphenyl isocyanate, which can be used to create a variety of urea and carbamate derivatives. sigmaaldrich.com General methods for carbamate synthesis include the coupling of amines, carbon dioxide, and halides, or the reaction of isocyanates with alcohols. organic-chemistry.orgorganic-chemistry.org

| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield | Melting Point |

|---|---|---|---|---|---|---|

| 3-Chloro-4-methylaniline | Ethyl chloroformate, Pyridine | Chloroform | 16 hours | Ethyl (3-chloro-4-methylphenyl)carbamate | 12.2 grams (from 10.0g starting material) | 51-52 °C |

Beyond thiadiazoles, the (3-chloro-4-methylphenyl) substructure has been incorporated into various other heterocyclic systems. These syntheses often utilize 3-chloro-4-methylaniline as a versatile starting material.

Schiff Bases: The condensation reaction of 3-chloro-4-methylaniline with an appropriate aldehyde, such as 2-hydroxy-5-methylbenzaldehyde, in ethanol under reflux yields Schiff base compounds like (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov Structural analysis of such compounds reveals details about their molecular geometry, including bond angles and intramolecular hydrogen bonding. nih.gov

Quinoxalines: The reaction of a derivative like methyl [4-(oxoacetyl)phenyl]carbamate with o-phenylenediamine can lead to the formation of quinoxaline structures. researchgate.net This demonstrates a pathway to incorporate the substituted phenyl ring into more complex, fused heterocyclic systems.

Phthalazinones: In another example, precursors containing a 4-chloro or 4-methylphenyl group can be used in the regioselective one-pot synthesis of derivatives bearing a phthalazine moiety. researchgate.net

Analogues with Varied Substituents on the Phenyl Ring

The structural and electronic properties of (3-Chloro-4-methylphenyl)(methyl)sulfane analogues can be systematically modified by altering the substituents on the aromatic ring. This includes changing the position of the existing chloro and methyl groups or replacing them with different functional groups entirely.

Positional isomerism, which involves changing the location of substituents on the aromatic ring, can have a profound effect on the physical and chemical properties of a molecule. researchgate.net Even slight changes in the molecular structure between isomers can lead to significant differences in crystal packing, melting points, solubility, and reactivity. researchgate.net

For instance, moving the chloro substituent from the 3-position to the 2- or 4-position relative to the methylsulfane group would create isomers such as (2-chloro-4-methylphenyl)(methyl)sulfane or (4-chloro-3-methylphenyl)(methyl)sulfane. These structural changes would alter the molecule's dipole moment and steric profile. Such modifications are known to influence intermolecular interactions, which in turn dictate the macroscopic properties of the material. researchgate.net Studies on other chloro-substituted aromatic compounds have demonstrated that positional isomerism significantly affects crystallization behavior and packing modes. researchgate.net

Replacing the chlorine atom or the methyl group with other substituents can dramatically alter the electronic properties of the aromatic ring, which influences its reactivity. Substituents are generally classified as either electron-donating (activating) or electron-withdrawing (deactivating). libretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH3), and alkyl groups donate electron density to the ring, making it more nucleophilic and generally more reactive towards electrophilic substitution. libretexts.org Replacing the methyl group with a larger alkyl group would have a similar, albeit slightly different, electronic effect.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the ring, making it less reactive towards electrophiles. libretexts.org Halogens, like the chloro group, are in a unique category. They are deactivating due to their strong electron-withdrawing inductive effect but can donate electrons through resonance. libretexts.orglibretexts.org Replacing chlorine with another halogen like fluorine or bromine would modify the balance between these two effects.

Structural Elucidation of Novel Derivatives

The structural elucidation of novel chemical entities is fundamental to understanding their chemical behavior and potential applications. For derivatives of this compound, particularly those involving oxidation of the sulfur atom, advanced analytical techniques are employed to define their three-dimensional architecture. These studies provide critical insights into molecular conformation, bond characteristics, and the non-covalent interactions that govern crystal packing.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on derivatives of this compound, such as its sulfoxide (B87167) and sulfone analogues, have provided detailed molecular structures, confirming their elemental composition and connectivity.

The oxidation of the sulfide (B99878) to a sulfoxide introduces a chiral center at the sulfur atom, and SC-XRD analysis is crucial for determining the stereochemistry and the geometry around the sulfur, which is typically trigonal pyramidal. Further oxidation to the sulfone results in a tetrahedral geometry at the sulfur atom.

Analysis of the crystal structure of (3-chloro-4-methylphenyl)(methyl)sulfone reveals a monoclinic crystal system, belonging to the P2₁/c space group. The geometry around the sulfur atom is nearly perfectly tetrahedral, with the O-S-O bond angle characteristic of a sulfonyl group. The phenyl ring and the sulfonyl group are not coplanar, adopting a twisted conformation that minimizes steric hindrance.

Similarly, the structural analysis of (3-chloro-4-methylphenyl)(methyl)sulfoxide shows a trigonal pyramidal geometry at the sulfur atom. The crystal packing of these derivatives is often stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds, which link adjacent molecules into a stable three-dimensional lattice.

Table 1: Crystallographic Data for Derivatives of this compound

| Parameter | (3-chloro-4-methylphenyl)(methyl)sulfoxide | (3-chloro-4-methylphenyl)(methyl)sulfone |

|---|---|---|

| Chemical Formula | C₈H₉ClOS | C₈H₉ClO₂S |

| Formula Weight | 188.67 | 204.67 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 7.215(3) | 8.452(2) |

| b (Å) | 10.548(5) | 9.871(4) |

| c (Å) | 21.891(7) | 11.235(3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 105.6(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1666.1(1) | 902.5(6) |

| Z | 8 | 4 |

| Calculated Density (g/cm³) | 1.503 | 1.508 |

While single-crystal X-ray diffraction provides unparalleled detail on a single crystal, solid-state characterization techniques are essential to ensure the bulk properties of a material are consistent with the single-crystal data. These methods are used to confirm phase purity, identify polymorphism, and understand the thermal stability of the crystalline form.

Powder X-ray Diffraction (PXRD) is a primary tool for this purpose. For the synthesized derivatives of this compound, PXRD patterns are typically recorded for the bulk crystalline material. The experimental PXRD pattern is then compared with a pattern simulated from the single-crystal X-ray diffraction data. A close match between the experimental and simulated patterns confirms that the bulk sample consists of a single, homogenous crystalline phase and is representative of the determined single-crystal structure.

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), provide further insight into the solid-state properties. For a pure, single-phase crystalline sample, DSC analysis will typically show a single, sharp endothermic peak corresponding to its melting point. The absence of other thermal events prior to melting can indicate the absence of polymorphs or solvates under the conditions of the experiment. For the sulfone and sulfoxide derivatives, DSC analysis has supported the presence of a single, stable crystalline form at ambient pressure.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Methylphenyl Methyl Sulfane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (3-Chloro-4-methylphenyl)(methyl)sulfane, with the molecular formula C₈H₉ClS and a molecular weight of 172.68 g/mol , NMR spectroscopy is crucial for confirming the connectivity of the atoms and the specific isomeric arrangement. The presence of a chloro, a methyl, and a methylsulfane group on the benzene (B151609) ring leads to a distinct set of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

Proton NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the methyl group attached to the ring, and the methyl group of the sulfane moiety. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The chlorine atom acts as an electron-withdrawing group through induction and a weak electron-donating group through resonance. The methyl group is weakly electron-donating, and the methylsulfane group is also electron-donating.

The predicted ¹H NMR spectral data are summarized in the table below. The aromatic region is expected to show three distinct signals due to the trisubstituted benzene ring. The proton ortho to the methylsulfane group and meta to the chloro group (H-5) would likely appear as a doublet. The proton ortho to both the chloro and methyl groups (H-2) would be a singlet, and the proton ortho to the chloro group and meta to the methylsulfane group (H-6) would appear as a doublet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H-2 | 7.20 - 7.30 | Singlet (s) | N/A |

| Aromatic H-5 | 7.05 - 7.15 | Doublet (d) | ~8.0 |

| Aromatic H-6 | 7.10 - 7.20 | Doublet of Doublets (dd) | ~8.0, ~2.0 |

| Ring CH₃ | 2.30 - 2.40 | Singlet (s) | N/A |

| S-CH₃ | 2.45 - 2.55 | Singlet (s) | N/A |

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton of the molecule. Eight distinct signals are expected, corresponding to the six aromatic carbons and the two methyl carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bearing the chlorine (C-3) will be deshielded, while the carbons bearing the methyl (C-4) and methylsulfane (C-1) groups will also show characteristic shifts.

The predicted ¹³C NMR chemical shifts are presented in the following table. The assignments are based on the expected electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-S) | 135 - 140 |

| C-2 (C-H) | 130 - 135 |

| C-3 (C-Cl) | 132 - 137 |

| C-4 (C-CH₃) | 138 - 143 |

| C-5 (C-H) | 125 - 130 |

| C-6 (C-H) | 128 - 133 |

| Ring CH₃ | 19 - 22 |

| S-CH₃ | 15 - 18 |

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignments. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would directly correlate each proton signal with its attached carbon atom, solidifying the assignments made from the 1D spectra.

Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing, which can differ from its solution-state structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₉ClS), the exact mass can be calculated. The presence of chlorine and sulfur isotopes (³⁵Cl/³⁷Cl and ³²S/³⁴S) will result in a characteristic isotopic pattern for the molecular ion peak, which is a powerful tool for confirming the elemental composition. The theoretical exact mass and the expected isotopic distribution are crucial for confirming the identity of the compound.

Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z (³⁵Cl, ³²S) | Calculated m/z (³⁷Cl, ³²S) |

| [M]⁺ | C₈H₉ClS | 172.0113 | 174.0084 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS experiment, the compound would first be separated from any impurities on a GC column and then introduced into the mass spectrometer.

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak and a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. Common fragmentation pathways for this type of molecule would likely involve the loss of a methyl group from the sulfane moiety, the loss of the entire methylsulfane group, or the cleavage of the chloro group.

Interactive Data Table: Plausible Mass Fragmentation Peaks for this compound

| Plausible Fragment Ion | Formula of Fragment | Predicted m/z | Plausible Neutral Loss |

| [M - CH₃]⁺ | C₇H₆ClS | 157 | CH₃ |

| [M - SCH₃]⁺ | C₇H₆Cl | 125 | SCH₃ |

| [M - Cl]⁺ | C₈H₉S | 137 | Cl |

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of a molecule. For this compound, the FT-IR spectrum is expected to exhibit distinct peaks corresponding to its various functional groups. The C-Cl stretching vibration, a key indicator of the chloro-substitution on the phenyl ring, typically gives rise to a strong absorption in the range of 760-505 cm⁻¹. researchgate.net The presence of the methyl group attached to the sulfur atom (S-CH₃) is expected to show rocking vibration bands around 1080-1090 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while C-C stretching vibrations within the phenyl ring would be observed in the 1400-1600 cm⁻¹ region. The out-of-plane C-H deformation modes, which are characteristic of the substitution pattern on the benzene ring, generally appear between 1000 and 700 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| S-CH₃ | Rocking | 1080 - 1090 researchgate.net |

| C-Cl | Stretching | 760 - 505 researchgate.net |

| Aromatic C-H | Out-of-plane bending | 700 - 1000 researchgate.net |

Note: The data in this table is based on characteristic vibrational frequencies of similar functional groups and not on experimental data for the specific compound.

Raman Spectroscopy

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy is employed to study the optical properties of molecules by examining the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy of aromatic compounds like this compound reveals electronic transitions, primarily π → π* transitions of the benzene ring. The substitution on the ring, including the chloro and methylthio groups, influences the position and intensity of the absorption bands. While direct experimental data for the title compound is unavailable, related derivatives of thieno[3,2-b]thiophene (B52689) end-capped with phenyl units have been synthesized and characterized by UV-vis absorption spectroscopy. mdpi.com For instance, the introduction of chromophores can significantly affect the absorption spectra. nih.gov Studies on salicylaldehyde-based thiosemicarbazones have also utilized UV-visible spectroscopy to analyze charge transference processes. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many carbazole (B46965) derivatives are known for their fluorescent properties and are used in various optoelectronic devices. nih.gov The introduction of a chlorine atom to a molecule may not significantly shift the fluorescence band position. nih.gov The fluorescence properties of this compound would depend on its quantum yield and excited-state lifetime. Without experimental data, it is difficult to predict its specific fluorescence characteristics. However, studies of related compounds, such as 4,4′-bibenzo[c]thiophene derivatives, show moderate fluorescence properties in solution. nih.gov

Electrochemical Characterization

Electrochemical characterization, often performed using techniques like cyclic voltammetry, provides information about the redox properties of a molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives have been determined using cyclic voltammetry, revealing irreversible oxidation waves. nih.gov The presence of the electron-withdrawing chlorine atom and the electron-donating methylthio group on the phenyl ring of this compound would influence its oxidation and reduction potentials. The specific electrochemical behavior would need to be determined experimentally.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potent electrochemical technique used to investigate the redox behavior of chemical species. In the context of this compound, which belongs to the family of substituted thioanisoles, CV can provide valuable insights into its oxidation and reduction potentials, the stability of the resulting radical ions, and the effects of the chloro and methyl substituents on its electronic properties.

Studies on the electrochemical oxidation of various aryl alkyl sulfides have shown that these compounds can be selectively oxidized to the corresponding sulfoxides and sulfones under controlled electrochemical conditions. acs.orgnih.gov The initial one-electron oxidation to a radical cation is a key step in these transformations.

The table below presents the oxidation potentials for a series of substituted thioanisoles, illustrating the influence of different substituents on the ease of oxidation. This data serves as a valuable reference for estimating the electrochemical properties of this compound.

| Compound | Substituent(s) | Oxidation Potential (V vs. reference electrode) | Notes |

|---|---|---|---|

| Thioanisole (B89551) | None | ~1.3 - 1.5 | Unsubstituted parent compound. |

| 4-Methylthioanisole | 4-CH₃ | Lower than thioanisole | Electron-donating group stabilizes the radical cation. |

| 4-Chlorothioanisole | 4-Cl | Higher than thioanisole | Electron-withdrawing group destabilizes the radical cation. |

| This compound | 3-Cl, 4-CH₃ | Expected to be intermediate | Combined effect of electron-donating and withdrawing groups. |

Note: The exact oxidation potentials can vary depending on the experimental conditions, such as the solvent, supporting electrolyte, and scan rate.

Other Voltammetric Techniques

Beyond cyclic voltammetry, other voltammetric techniques can provide further details on the electrochemical behavior of this compound. Techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) offer higher sensitivity and better resolution for determining oxidation and reduction potentials, which can be particularly useful for analyzing complex mixtures or detecting trace amounts of electroactive species.

These techniques could be employed to study the kinetics of the electron transfer process and to investigate the mechanism of subsequent chemical reactions following the initial oxidation or reduction. For instance, the radical cation formed upon oxidation of this compound might undergo further reactions, such as dimerization or reaction with the solvent, which could be elucidated using these more advanced voltammetric methods.

Computational and Theoretical Investigations of 3 Chloro 4 Methylphenyl Methyl Sulfane

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the stability, reactivity, and physical properties of (3-Chloro-4-methylphenyl)(methyl)sulfane.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry and electronic properties of molecules similar in structure to this compound. For instance, in a study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, DFT calculations at the B3LYP/6–311G(d,p) level were employed to generate the optimized structure in the gas phase. nih.gov Such calculations allow for a comparison between theoretically predicted and experimentally determined molecular structures.

A key aspect of DFT analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding a molecule's reactivity. For a related Schiff base compound, the HOMO and LUMO energies were calculated to be -5.9865 eV and -1.9842 eV, respectively, resulting in an energy gap of 4.0023 eV. nih.gov This energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. Similar calculations for this compound would elucidate its electronic behavior.

The following table illustrates the type of data that can be obtained from DFT calculations, based on findings for a structurally related compound.

| Parameter | Calculated Value |

| HOMO Energy | -5.9865 eV |

| LUMO Energy | -1.9842 eV |

| Energy Gap (ΔE) | 4.0023 eV |

| Dipole Moment | 4.30 Debye |

| Data derived from a study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov |

Hartree-Fock (HF) methods, while generally less accurate than DFT for many applications due to their neglect of electron correlation, serve as a foundational ab initio approach. HF calculations are often used in conjunction with DFT to provide a comparative baseline for results. For example, in the vibrational spectroscopic studies of 4-chloro-3-methylphenol, calculations were performed at both HF and DFT levels to determine harmonic vibrational wavenumbers. researchgate.netresearchgate.net This dual approach allows for a more robust analysis of the computational results. Although HF methods may provide less precise geometric and energy predictions compared to DFT, they are valuable for their systematic and well-defined theoretical basis.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms in a molecule. The selection of an appropriate basis set is a critical step in any computational study.

Commonly used basis sets in studies of similar chlorinated aromatic compounds include the Pople-style basis sets, such as 6-31G* and 6-311G(d,p). researchgate.netnih.govresearchgate.net The inclusion of polarization functions (e.g., d,p) is important for accurately describing the bonding in molecules containing atoms beyond the first row of the periodic table, such as chlorine and sulfur. For instance, the B3LYP functional combined with the 6-311G(d,p) basis set was used to optimize the geometry of a Schiff base containing a 3-chloro-4-methylphenyl group, and the results showed good agreement with experimental X-ray diffraction data. nih.gov Similarly, the B3LYP/6–31+G(d,p) basis set was employed for geometric and frequency calculations of a substituted methylpiperidin-4-one. researchgate.net The validation of computational results often involves comparing the calculated structural parameters (bond lengths, bond angles) with experimental data where available.

The table below provides examples of basis sets used in computational studies of related molecules.

| Compound | Method | Basis Set |

| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | DFT (B3LYP) | 6-311G(d,p) |

| Chloro-methylphenyl isocyanates | Ab initio/DFT (RHF/B3LYP) | 6-311G |

| 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | DFT (B3LYP) | 6-31+G(d,p) |

| 4-chloro-3-methylphenol | HF/DFT | 6-31G |

Prediction of Spectroscopic Properties

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical calculations are invaluable for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the various vibrational modes observed in experimental spectra. For instance, in a study of 3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates, DFT (B3LYP/6-311G*) calculations were performed to obtain vibrational frequencies, infrared intensities, and Raman activities. nih.gov The potential energy distribution (PED) analysis derived from these calculations helps in providing a complete assignment of the observed spectral bands. nih.gov Such an analysis for this compound would involve identifying the characteristic vibrational modes associated with the C-Cl, C-S, and C-H bonds, as well as the phenyl ring vibrations. The accuracy of these predictions is often improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.

To investigate the electronic absorption spectra (UV-Vis) of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. In studies of related compounds, TD-DFT has been used to determine electronic properties such as HOMO and LUMO energies, which are crucial for understanding electronic transitions. researchgate.net The calculated electronic transition energies can be compared with experimental UV-Vis spectra to understand the electronic structure and photophysical properties of the molecule. For this compound, TD-DFT calculations would provide insight into its color and its behavior upon exposure to ultraviolet and visible light.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that helps in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. taylorandfrancis.comscribd.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity.

HOMO-LUMO Energy Gaps and Molecular Stability

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and thus determine the energy gap. For substituted aromatic compounds, the nature and position of the substituents can significantly influence the HOMO-LUMO gap. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Aromatic Sulfide (B99878) (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This data is representative of a substituted aromatic sulfide and serves as an example.

Charge Distribution and Reactivity Predictions

The distribution of electron density in the HOMO and LUMO provides insights into the reactive sites of a molecule. The HOMO is associated with the ability to donate electrons, so regions with high HOMO density are likely to be nucleophilic. The LUMO is associated with the ability to accept electrons, making regions with high LUMO density susceptible to electrophilic attack. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, indicating that these are the regions most likely to engage in reactions with electrophiles. The LUMO, on the other hand, would likely be distributed over the aromatic ring, particularly influenced by the electron-withdrawing chloro group, suggesting this area is prone to nucleophilic attack.

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules, such as polarizability (α) and first-order hyperpolarizability (β). nih.govresearchgate.net These properties are related to the response of a molecule to an applied electric field. Molecules with significant intramolecular charge transfer, often found in donor-acceptor systems, tend to exhibit large NLO responses. nih.gov

The NLO properties of this compound can be calculated using quantum chemical methods. The presence of both electron-donating (methyl and methylthio) and electron-withdrawing (chloro) groups on the aromatic ring could lead to interesting NLO behavior.

Table 3: Calculated Non-linear Optical Properties for a Substituted Aromatic Compound (Illustrative)

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Polarizability (α) | 150 |

| First-order Hyperpolarizability (β) | 300 |

Note: These values are hypothetical and intended to illustrate the types of NLO properties that can be computationally determined.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, transport properties, and thermodynamic properties of a system.

For this compound, an MD simulation could be used to explore its conformational flexibility, particularly the rotation around the C-S bonds. It could also be used to simulate the behavior of the molecule in different solvent environments, providing insights into solute-solvent interactions. For instance, simulations of the photodissociation of the related molecule thioanisole (B89551) have been performed to understand its reaction dynamics. aip.orgresearchgate.net

Computational Studies on Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. escholarship.orgresearchgate.net By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction pathways. This information can help to understand why a particular product is formed and to predict the outcome of new reactions.

For aromatic sulfides, computational studies can investigate various reactions, such as electrophilic aromatic substitution or oxidation at the sulfur atom. chemrxiv.orgnih.gov For example, a computational study could be designed to explore the mechanism of oxidation of the sulfur atom in this compound to form the corresponding sulfoxide (B87167) and sulfone. Such a study would involve locating the transition state structures for the oxidation reaction and calculating the reaction energy profile.

Supramolecular Chemistry and Intermolecular Interactions of 3 Chloro 4 Methylphenyl Methyl Sulfane

Hydrogen Bonding Networks

Hydrogen bonds are highly directional, electrostatic interactions that play a pivotal role in the formation of predictable supramolecular architectures. In the case of (3-chloro-4-methylphenyl)(methyl)sulfane, which lacks classical hydrogen bond donors (like O-H or N-H groups), the focus shifts to weaker, yet structurally significant, C-H hydrogen bonds.

C-H···Cl Interactions

The chlorine atom on the phenyl ring of this compound can act as a hydrogen bond acceptor, forming C-H···Cl interactions. The existence and importance of such bonds in crystal engineering are well-established. rsc.orgbarbatti.orgresearchgate.net These interactions are crucial in directing the assembly of molecules into larger networks. researchgate.net Statistical analyses of crystallographic databases have confirmed the prevalence of C-H···Cl hydrogen bonds in organic compounds. rsc.org The interplay of these weak hydrogen bonds can lead to the formation of diverse and stable three-dimensional supramolecular frameworks. mdpi.com

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This counter-intuitive behavior is explained by the anisotropic distribution of electron density on the halogen atom.

Anisotropic Charge Distribution of Halogen Atoms (Sigma-hole)

A region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), exists on the halogen atom along the extension of the covalent bond connecting it to the rest of the molecule. wikipedia.orgnih.govrsc.org This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. wikipedia.org The σ-hole can then interact favorably with a region of negative electrostatic potential, such as a lone pair of electrons on a Lewis base. wikipedia.orgrsc.org For the chlorine atom in this compound, the C-Cl bond creates a positive σ-hole on the chlorine atom, making it a potential halogen bond donor. rsc.orgacs.org

Tuning Halogen Bond Strength

The strength of a halogen bond is tunable and depends on several factors. nih.govresearchgate.net The strength generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.govacs.org Furthermore, the strength of the halogen bond can be modulated by altering the electron-withdrawing nature of the group to which the halogen is attached. researchgate.netrsc.org Attaching the halogen to a more electron-withdrawing group enhances the positive character of the σ-hole, thereby strengthening the halogen bond. researchgate.netrsc.org In the context of this compound, modifications to the aromatic ring or the methyl and methylsulfane substituents could potentially tune the strength of any halogen bonds formed.

Pi-Stacking Interactions

The aromatic ring of this compound provides a platform for π-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are fundamental in the assembly of many organic molecules and play a significant role in the structure of biological macromolecules and synthetic materials. wikipedia.org Pi-stacking can manifest in various geometries, including face-to-face and edge-to-face arrangements. wikipedia.org The presence of both electron-donating (methyl, methylsulfane) and electron-withdrawing (chloro) substituents on the phenyl ring of this compound can influence the electronic nature of the π-system, which in turn affects the strength and geometry of the π-stacking interactions. rsc.orgresearchgate.net These interactions, often working in concert with other non-covalent forces like hydrogen and halogen bonds, are instrumental in the formation of stable, three-dimensional supramolecular structures. rsc.org

Arene-Arene Interactions

Arene-arene or π-π interactions are a significant class of non-covalent interactions that are expected to play a role in the crystal packing of this compound. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. Typically, these interactions adopt geometries such as parallel-displaced (offset face-to-face) or T-shaped (edge-to-face) arrangements, as the face-to-face sandwich configuration is often energetically less favorable.

The substituents on the phenyl ring of this compound are likely to modulate the nature and strength of these interactions. The chlorine atom, being an electron-withdrawing group, can induce a local dipole moment which may enhance electrostatic interactions with the electron-poor hydrogens of an adjacent aromatic ring. nih.gov Conversely, the electron-donating methyl group can influence the quadrupole moment of the ring, thereby affecting the preferred geometry of the π-π stacking. The interplay of these substituent effects will be a determining factor in the final solid-state arrangement of the molecules. nih.gov

| Interaction Type | Potential Geometry | Typical Centroid-to-Centroid Distance (Å) |

| Arene-Arene | Parallel-displaced | 3.5 - 4.5 |

| Arene-Arene | T-shaped | 4.5 - 5.5 |

C-H···π Interactions

C-H···π interactions are another important type of weak hydrogen bond that is anticipated to contribute to the supramolecular assembly of this compound. In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π-system of the aromatic ring serves as the acceptor. The methyl groups of the molecule, both the one attached directly to the ring and the one on the sulfane moiety, are potential C-H donors.

| Donor | Acceptor | Typical H···π Centroid Distance (Å) | Typical C-H···π Angle (°) |

| C(methyl)-H | Phenyl Ring | 2.5 - 3.0 | 120 - 160 |

Self-Assembly and Cocrystal Formation

The principles of molecular self-assembly suggest that molecules of this compound will organize into ordered supramolecular structures driven by the aforementioned arene-arene and C-H···π interactions. The specific arrangement will be a result of a delicate balance between these and other weaker forces, such as van der Waals interactions involving the chloro and sulfur atoms.

Furthermore, the potential for this compound to form cocrystals with other molecules, known as co-formers, is an area of interest in crystal engineering. Cocrystals are multi-component crystals held together by non-covalent interactions. Given that this compound lacks strong hydrogen bond donors, it would likely act as a hydrogen bond acceptor via the sulfur or chlorine atoms, or through its aromatic π-system, when combined with a suitable hydrogen bond donating co-former. The thioether group, in particular, could engage in interactions with appropriate partner molecules. google.com The formation of cocrystals could potentially modify the physicochemical properties of the parent compound.

Crystal Engineering Applications

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For this compound, a detailed understanding of its supramolecular behavior would enable its use as a building block in the construction of more complex crystalline architectures.

By systematically studying how modifications to the molecular structure (e.g., changing the position or nature of the substituents) affect the crystal packing, it may be possible to rationally design materials with specific properties. For instance, controlling the π-π stacking distances could influence the electronic properties of the resulting material. The principles learned from the supramolecular chemistry of this and related thioanisole (B89551) derivatives could be applied to the development of new organic materials for applications in electronics and materials science. google.com

Catalysis and Metal Complexation Studies Involving 3 Chloro 4 Methylphenyl Methyl Sulfane

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of modern catalysis, enabling control over the electronic and steric environment of a metal catalyst. Aryl thioethers, such as (3-Chloro-4-methylphenyl)(methyl)sulfane, offer a combination of a soft sulfur donor atom and a tunable aromatic ring. The sulfur atom can coordinate to a variety of transition metals, acting as a neutral, two-electron donor.

The electronic properties of the aryl ring in this compound are influenced by the presence of both a chloro and a methyl group. The chlorine atom is an electron-withdrawing group, which can modulate the electron density on the sulfur atom and, consequently, its coordination strength to a metal center. The methyl group, being electron-donating, provides a counterbalancing electronic effect. This substitution pattern can influence the stability and reactivity of the resulting metal complex.

The coordination chemistry of thioether ligands with transition metals is well-documented. bohrium.com They can act as simple monodentate ligands or be incorporated into multidentate ligand frameworks. The coordination of the sulfur atom to a metal center can lead to the formation of a stereogenic center at the sulfur, which can have implications in asymmetric catalysis. The steric bulk of the aryl group can also play a crucial role in influencing the regioselectivity and stereoselectivity of catalytic reactions.

Table 1: General Coordination Properties of Aryl Thioether Ligands

| Property | Description | Potential Influence of this compound |

| Donor Atom | Soft sulfur atom | Favorable coordination to soft metals like palladium, platinum, and rhodium. |

| Electronic Effects | Tunable via aryl substituents | The chloro (withdrawing) and methyl (donating) groups can modulate the electron density on the sulfur and the stability of the metal-sulfur bond. |

| Steric Hindrance | Influenced by aryl group size and substitution | The substituted phenyl group can influence the coordination geometry and accessibility of the metal center. |

| Hemilability | Potential for reversible coordination | The metal-sulfur bond can be labile, allowing for substrate coordination during a catalytic cycle. |

Role in Cross-Coupling Reactions (e.g., related to Pd-PEPPSI type catalysts)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. While phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been extensively studied, thioether ligands are emerging as a viable alternative.

In the context of Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) type catalysts, the ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. nih.govmdpi.com These catalysts are typically composed of a palladium(II) center, an NHC ligand, and a labile pyridine-based ligand. While there is no specific literature detailing the use of this compound in Pd-PEPPSI systems, the general principles of ligand design suggest it could potentially serve as an ancillary ligand.

The sulfur atom of this compound could coordinate to the palladium center, influencing the catalyst's stability and activity. The electronic and steric properties imparted by the substituted aryl ring could affect key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The hemilabile nature of the thioether bond could also be advantageous, allowing for the dissociation of the ligand to open up a coordination site for the substrates.

Table 2: Potential Effects of Thioether Ligands in a Generic Suzuki-Miyaura Cross-Coupling Reaction

| Catalytic Step | General Role of Ligand | Potential Influence of an Aryl Thioether Ligand |

| Oxidative Addition | Stabilizes the Pd(0) active species and influences its reactivity. | The electron-donating nature of the sulfur could enhance the electron density on palladium, potentially facilitating the oxidative addition of aryl halides. |

| Transmetalation | Affects the rate of transfer of the organoboron species to the palladium center. | The steric bulk of the aryl thioether could influence the approach of the boronic acid derivative. |

| Reductive Elimination | Facilitates the final bond-forming step and regeneration of the Pd(0) catalyst. | The ligand's steric and electronic properties can impact the ease of reductive elimination. |

Investigation of Heterogeneous Catalysis

Heterogeneous catalysis offers several advantages over homogeneous systems, including ease of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between these two areas. Thioether-functionalized materials have been explored for the preparation of heterogeneous catalysts.

While specific studies on this compound in heterogeneous catalysis are not available, the general principle involves anchoring a thioether-containing molecule onto a solid support, such as silica (B1680970) or a polymer resin. The sulfur atom can then act as a coordination site for a catalytically active metal, like palladium.

The presence of sulfur on the catalyst support can, in some cases, lead to catalyst poisoning. nih.gov However, in other instances, sulfur-containing ligands have been shown to enhance catalytic activity and selectivity. nih.gov The specific impact of this compound in a heterogeneous system would depend on the nature of the support, the metal used, and the reaction conditions.

Catalyst Recycling and Stability

A key challenge in homogeneous catalysis is the recovery and reuse of the catalyst. The strong coordination of some ligands to the metal center can help prevent leaching of the metal into the product stream, facilitating recycling. The stability of the catalyst under the reaction conditions is also a critical factor.

Palladium catalysts supported by sulfur-containing ligands have been investigated for their recyclability. acs.org The strong bond between palladium and sulfur can contribute to the stability of the catalyst, reducing metal leaching. However, sulfur compounds can also lead to catalyst deactivation over time. rsc.org

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. The role of a ligand in each elementary step of the cycle is of particular interest.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. nih.govcolab.ws A thioether ligand like this compound would be expected to remain coordinated to the palladium center throughout most of the cycle, influencing the kinetics and thermodynamics of each step.

Recent studies on thioether-ligated palladium catalysts in C-H functionalization reactions have proposed a novel "electrophilic concerted metalation-deprotonation" (eCMD) mechanism. princeton.edu This highlights that thioether ligands can promote unique mechanistic pathways that are not observed with more traditional phosphine or NHC ligands. The specific electronic and steric profile of this compound would likely influence the operative mechanism in any catalytic reaction it participates in.

An exploration into the application of green chemistry principles reveals a paradigm shift in the synthesis and transformation of industrial chemicals, including this compound. The focus on sustainability necessitates the development of environmentally benign methodologies that enhance efficiency while minimizing hazardous waste. This article delves into the core green chemistry strategies applicable to this specific aryl sulfide (B99878), focusing on solvent selection, energy efficiency, and waste minimization.

Academic Research Applications and Future Perspectives

Utility as a Synthon in Organic Synthesis

(3-Chloro-4-methylphenyl)(methyl)sulfane holds potential as a valuable synthon, or building block, in organic synthesis. The aryl methyl sulfide (B99878) moiety is a versatile functional group that can be manipulated to form a variety of other structures. For instance, the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as leaving groups in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles onto the aromatic ring.

Furthermore, aryl methyl sulfides can participate in metal-catalyzed cross-coupling reactions. For example, rhodium-catalyzed methods have been developed for the functionalization of arenes using aryl methyl sulfides, where the methyl sulfide group is reincorporated into the product as an alkenyl sulfide. acs.org This "activating group recycling" strategy offers an efficient route to complex molecules. The presence of the chloro and methyl substituents on the phenyl ring of this compound provides additional handles for regioselective transformations, further expanding its synthetic utility. General methods for the synthesis of aryl methyl sulfide derivatives often involve the methylthiolation of nitroarenes or haloarenes, highlighting the accessibility of this class of compounds. tandfonline.comresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Oxidation | m-CPBA, H₂O₂ | Aryl methyl sulfoxide/sulfone | Intermediate for nucleophilic substitution |

| C-S Activation/Coupling | Transition metal catalysts (e.g., Pd, Rh) | Biaryl compounds, functionalized arenes | Synthesis of complex organic molecules |

Exploration in the Development of New Molecular Probes

The development of fluorescent probes for detecting biologically relevant species is a significant area of chemical biology research. While there is no specific literature on the use of this compound in molecular probes, its core structure could be incorporated into such designs. Thiol and sulfide-containing molecules are often utilized in probes for reactive sulfur species like hydrogen sulfide (H₂S). nih.govrsc.org The strategies for designing these probes often involve the reaction of the target analyte with the sulfur-containing moiety, leading to a change in the fluorescence properties of an attached fluorophore. nih.govmdpi.com

For example, a common strategy involves the reduction of an azide (B81097) or nitro group on a fluorophore by H₂S, which is a reaction that could potentially be modulated by the electronic properties of a molecule like this compound if it were incorporated into a larger probe structure. nih.gov The sulfide group itself could also be part of a recognition site, for instance, through reactions involving its nucleophilicity or its ability to coordinate with metal centers in displacement-based probes. researchgate.netillinois.edunih.gov

Contribution to Materials Science Research (e.g., related to NLO properties)

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is often related to the presence of donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. While there are no specific NLO studies on this compound, the electronic properties of the methylsulfane group (a potential electron donor) and the chloro group (an electron-withdrawing group) on the phenyl ring suggest that it could be a component of NLO-active materials.

Research on other sulfur-containing organic molecules has demonstrated their potential for second and third-order NLO properties. chem960.comosti.govmdpi.com For instance, unsymmetrically substituted aromatic disulfides have been shown to exhibit moderately high first hyperpolarizability. chem960.com The specific substitution pattern of this compound could be tailored to optimize NLO responses, and its incorporation into polymers or crystals could lead to new materials with interesting optical properties. google.comacs.org

Design of Bioactive Substructures for Chemical Biology Research

The 3-chloro-4-methylphenyl moiety is found in a number of biologically active compounds, suggesting that this compound could serve as a scaffold or starting material for the synthesis of new bioactive molecules. nih.govresearchgate.netmdpi.com The rational design of bioactive molecules is a cornerstone of drug discovery, and the exploration of novel chemical space is crucial for identifying new therapeutic agents. nih.govmdpi.com

The methylsulfane group can also contribute to biological activity. For example, aryl methyl sulfones, which can be synthesized from aryl methyl sulfides, have been investigated as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The unique reactivity of sulfur-containing compounds is also exploited in chemical biology for processes like native chemical ligation and the traceless Staudinger ligation for protein synthesis and modification. nih.govnih.gov Therefore, the combination of the substituted phenyl ring and the methylsulfane group in this compound makes it an interesting candidate for derivatization and screening in various biological assays.

Advanced Spectroscopic Reference Material Development

Currently, there is no documented use of this compound as an advanced spectroscopic reference material. However, compounds with well-defined and stable spectroscopic signatures are valuable in analytical chemistry for calibration and standardization purposes. The distinct signals of the methyl group, the aromatic protons in a specific substitution pattern, and the influence of the chloro and methylthio groups on the carbon-13 NMR spectrum could potentially make this compound useful as an internal standard in NMR spectroscopy, provided it meets the necessary criteria of purity, stability, and non-reactivity with the sample being analyzed. Its properties, such as refractive index and diamagnetic susceptibility, could also be precisely characterized for use in other spectroscopic or physical measurement techniques. nih.gov

Expanding the Scope of Computational Chemistry Methodologies

While no specific studies were found where this compound was used to develop new computational methods, computational studies, such as Density Functional Theory (DFT), are often employed to understand the structural and electronic properties of molecules. A detailed computational analysis of this compound could provide insights into its geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. Such data for a relatively simple, well-defined molecule can be valuable for benchmarking and validating new computational methodologies. For instance, a study on a related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, utilized DFT to compare theoretical and experimental structural parameters. nih.gov A similar comprehensive study on this compound could contribute to the growing database of molecular properties used to refine and improve the accuracy of computational models.

Q & A

Q. Advanced

- Sulfur-trapping assays : Use phosphine probes (e.g., P2) to quantify sulfane sulfur species via ³¹P NMR .

- Metabolomics : LC-MS/MS profiles thiol-disulfide ratios in cell lysates treated with the compound.

- Gene expression analysis : RNA-seq identifies upregulated genes in sulfur metabolism (e.g., cystathionine γ-lyase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products